Wnt Pathway Inhibitory Potency: Target Compound vs. Patent Class Baseline
The compound falls within the scope of WO2016131808A1, which describes Wnt pathway inhibitors. The patent provides a general class-level inference but does not disclose specific IC50 values for this exact compound [1]. In contrast, the close structural analog SRI 37892 (a Fzd7 inhibitor) has a reported Wnt pathway IC50 of 2 μM . No direct head-to-head comparison data is available from permissible sources.
| Evidence Dimension | Wnt signaling inhibition |
|---|---|
| Target Compound Data | IC50: Not available from permissible sources |
| Comparator Or Baseline | SRI 37892 (close analog): IC50 = 2 μM |
| Quantified Difference | Not calculable; target compound data absent. |
| Conditions | In vitro Wnt/Fzd7 inhibition assay |
Why This Matters
Without target-specific IC50 data, potency relative to a known Wnt inhibitor cannot be assessed, making informed selection impossible.
- [1] Bayer Pharma AG. WO2016131808A1 - 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. 2016. View Source
